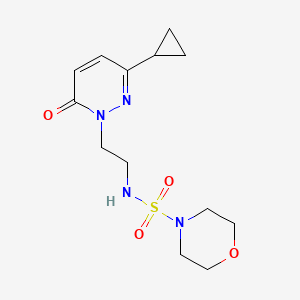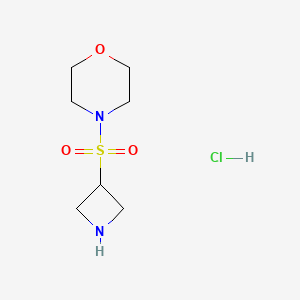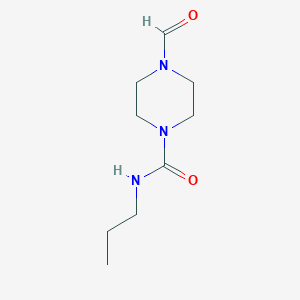
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in a variety of cancers. In
Mécanisme D'action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide inhibits CA IX by binding to its active site. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons, which is necessary for cancer cell survival. Inhibition of CA IX leads to a decrease in extracellular pH, which can lead to apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, this compound has also been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide is its potency as a CA IX inhibitor. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one limitation is its potential toxicity, which can make it difficult to work with in the lab.
Orientations Futures
There are several future directions for research involving N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease and glaucoma. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide involves several steps. The first step involves the synthesis of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid, which is then converted to 3-cyclopropyl-6-oxopyridazine-1-carboxylic acid chloride. The acid chloride is then reacted with morpholine and sodium sulfite to produce the final compound.
Applications De Recherche Scientifique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)morpholine-4-sulfonamide has been extensively studied for its potential use in cancer therapy. CA IX is overexpressed in a variety of cancers, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to inhibit tumor growth and metastasis. This compound has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c18-13-4-3-12(11-1-2-11)15-17(13)6-5-14-22(19,20)16-7-9-21-10-8-16/h3-4,11,14H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNILBQDYTYTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)

![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)



![2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2462717.png)

![4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2462719.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2462720.png)

![[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine](/img/structure/B2462725.png)